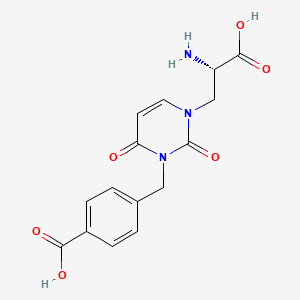

(S)-4-((3-(2-amino-2-carboxyethyl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)benzoic acid

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the carboxylic acid group would likely make this compound acidic .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Neuropharmacology

UBP 282 is recognized as an AMPA receptor antagonist . It inhibits AMPA receptor-mediated currents, which are crucial in synaptic transmission and plasticity in the central nervous system. This property makes UBP 282 a valuable tool for studying neurological disorders where AMPA receptors are implicated, such as epilepsy, ischemic stroke, and neurodegenerative diseases.

Cancer Research

The compound’s relevance in cancer research stems from its role in the ubiquitin-specific peptidase (USP) pathway . USPs are involved in protein degradation and regulation, and their dysfunction is linked to cancer progression. UBP 282 could be used to study the inhibition of USPs, potentially leading to the development of novel cancer therapeutics.

Immunotherapy

UBP 282’s impact on USPs also extends to cancer immunotherapy . By modulating immune cell function and regulating immune responses, USP inhibitors like UBP 282 can help in understanding how to enhance the immune system’s ability to fight cancer.

Molecular Signaling

The compound plays a role in various molecular signaling pathways , including DNA damage repair, p53, and transforming growth factor-β (TGF-β) pathways . These pathways are critical in maintaining cellular homeostasis and studying them can provide insights into the treatment of diseases like cancer and inflammation.

Mecanismo De Acción

Target of Action

UBP 282 primarily targets AMPA and kainate glutamate receptors . These receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the mammalian brain . They play crucial roles in synaptic plasticity, learning, and memory .

Mode of Action

UBP 282 acts as a potent, selective, and competitive antagonist of AMPA and kainate receptors . It inhibits the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC50 value of 10.3 μM . Furthermore, UBP 282 antagonizes kainate-induced depolarizations of dorsal roots with a pA2 value of 4.96 .

Biochemical Pathways

The antagonistic action of UBP 282 on AMPA and kainate receptors affects the glutamatergic signaling pathway . By inhibiting these receptors, UBP 282 can modulate synaptic transmission, network excitability, and synaptogenesis .

Pharmacokinetics

NaOH . This solubility suggests that UBP 282 may have good bioavailability.

Result of Action

UBP 282’s antagonistic action on AMPA and kainate receptors results in significant molecular and cellular effects. It can almost completely abolish responses to AMPA while responses to NMDA, kainate, and DHPG are relatively unaffected . This selective inhibition allows UBP 282 to modulate specific aspects of neuronal signaling.

Action Environment

The action, efficacy, and stability of UBP 282 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of UBP 282 . Additionally, the presence of other neurotransmitters and modulators in the neuronal environment can influence the compound’s action on its target receptors.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLZPOBHPIDFX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-((3-(2-amino-2-carboxyethyl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

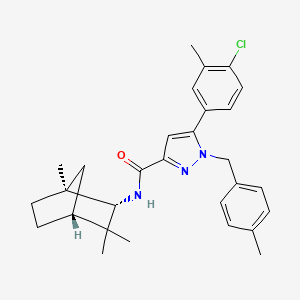

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/structure/B1682608.png)

![2-[2-[[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid](/img/structure/B1682613.png)